

In Vitro Efficacy of Amoxicillin/Clavulanate (875 mg/125 mg): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

[Get Quote](#)

This technical guide provides an in-depth overview of the in vitro effects of the amoxicillin/clavulanate combination, with a focus on the widely prescribed 875 mg/125 mg formulation. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key mechanisms and workflows.

Introduction

Amoxicillin is a broad-spectrum, β -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, its efficacy can be compromised by β -lactamase enzymes produced by resistant bacteria. Clavulanic acid is a β -lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its antibacterial activity against resistant strains. The combination of amoxicillin and clavulanic acid provides a broader spectrum of activity than amoxicillin alone.

Quantitative In Vitro Data

The in vitro potency of amoxicillin/clavulanate is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amoxicillin/Clavulanate against Key Respiratory Pathogens

Microorganism	Penicillin Susceptibility	Amoxicillin/Clavulanate MIC (mg/L)	Reference(s)
Streptococcus pneumoniae	Susceptible	0.03	[1]
Streptococcus pneumoniae	Intermediate	0.25	[1]
Streptococcus pneumoniae	Resistant	2	[1]
Streptococcus pneumoniae	-	2 - 8	[2]
Haemophilus influenzae	-	2 - 5	[2]

Table 2: Susceptibility of Clinical Isolates to Amoxicillin/Clavulanate

Microorganism	Susceptibility Rate (%)	Reference(s)
Streptococcus pneumoniae (2019-2021, US)	95.6	[3]
Aerobic and Anaerobic isolates from sinusitis	100 (MIC90 \leq 1 μ g/ml)	[4]

Effects on Bacterial Biofilms

Sub-inhibitory concentrations of amoxicillin have been shown to influence biofilm formation in some bacteria.

Table 3: Effect of Sub-MIC Amoxicillin on *Staphylococcus aureus* Biofilm

Bacterial Strain	Condition	Observation	Reference(s)
Staphylococcus aureus USA300	Sub-MIC amoxicillin	Increased ability to attach to surfaces and form biofilms	[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)	Low-dose amoxicillin	Stimulation of biofilm formation	[6]

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8][9]

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Bacterial inoculum standardized to approximately 5×10^5 CFU/mL
- Stock solution of amoxicillin/clavulanate
- Pipettes and sterile tips
- Incubator (37°C)
- Plate reader (optional, for OD600 measurement)

Procedure:

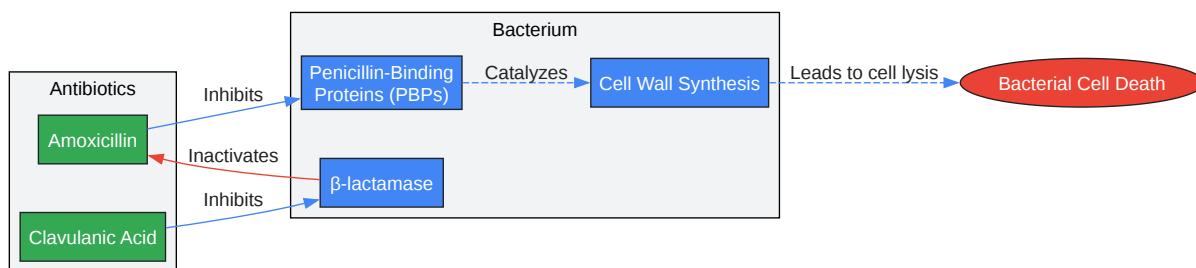
- Prepare serial two-fold dilutions of the amoxicillin/clavulanate stock solution in MHB directly in the wells of a 96-well microtiter plate. A typical volume per well is 50-100 μ L.

- Inoculate each well (except for a sterility control well) with an equal volume of the standardized bacterial suspension.
- Include a positive control well containing the bacterial inoculum without any antibiotic and a negative control (sterility control) well containing only broth.
- Incubate the plate at 37°C for 18-24 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

4.2. Biofilm Formation Assay using Crystal Violet Staining

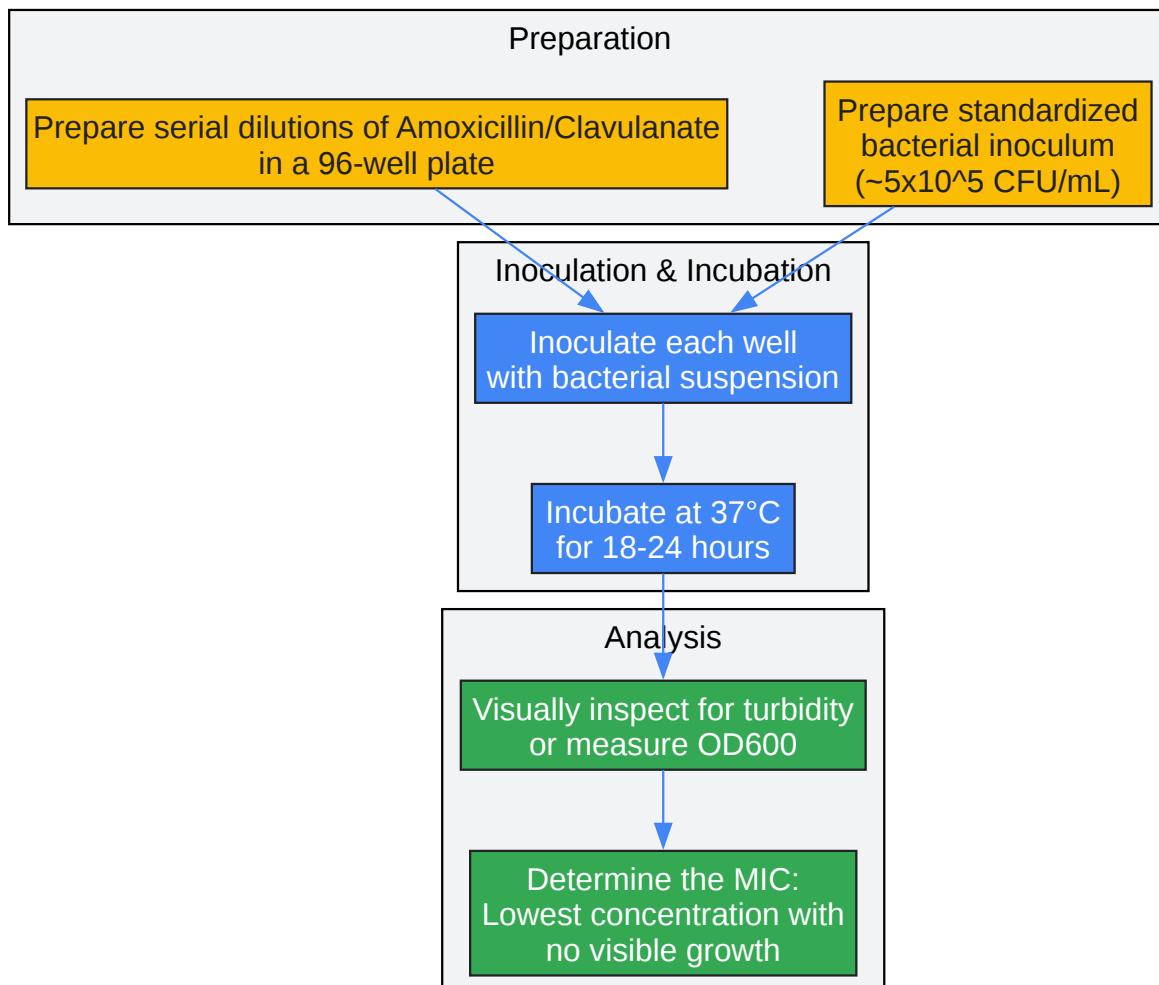
This assay quantifies the ability of bacteria to form a biofilm on a solid surface.[\[10\]](#)

Materials:


- 96-well polystyrene microtiter plates
- Bacterial culture
- Appropriate growth medium (e.g., Tryptic Soy Broth)
- Crystal Violet solution (0.1%)
- Phosphate-buffered saline (PBS) or sterile distilled water
- Ethanol (95%) or other suitable solvent
- Plate reader

Procedure:

- Inoculate the wells of a 96-well plate with the bacterial suspension (e.g., 200 µL of 10^5 CFU/mL). To test the effect of amoxicillin, include sub-MIC concentrations of the antibiotic in the growth medium.


- Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Carefully remove the medium from the wells and wash the wells three times with PBS or sterile distilled water to remove planktonic (non-adherent) bacteria.
- Air-dry the plate for approximately 45 minutes.
- Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.
- Remove the crystal violet solution and wash the wells four times with sterile distilled water.
- Solubilize the bound crystal violet by adding a suitable solvent (e.g., 200 µL of 95% ethanol) to each well.
- Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a plate reader.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Amoxicillin and Clavulanic Acid.

[Click to download full resolution via product page](#)

Caption: Workflow for Broth Microdilution MIC Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Pharmacodynamic basis for the use of amoxicillin-clavulanic acid in respiratory infections due to *Streptococcus pneumoniae*: In vitro studies in an experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Effects of Amoxicillin-Clavulanate against *Streptococcus pneumoniae* and *Haemophilus influenzae* Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Item - Low Dose Amoxicillin Stimulates Biofilm Formation in Methicillin Resistant *Staphylococcus aureus* - American University - Figshare [aura.american.edu]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. protocols.io [protocols.io]
- 9. [microbe-investigations.com](#) [microbe-investigations.com]
- 10. [Frontiers](#) | Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria [frontiersin.org]
- To cite this document: BenchChem. [In Vitro Efficacy of Amoxicillin/Clavulanate (875 mg/125 mg): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14858209#in-vitro-effects-of-my-875>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com